molecular formula C12H14F3N B13530360 2-(3,4,5-Trifluorophenyl)azepane

2-(3,4,5-Trifluorophenyl)azepane

Cat. No.: B13530360
M. Wt: 229.24 g/mol
InChI Key: ZKFHLBLPIHYEHU-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)azepane is an organic compound with the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol . It is a member of the azepane family, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(3,4,5-Trifluorophenyl)azepane typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hexamethyleneimine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amine group. The reaction is usually performed in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

2-(3,4,5-Trifluorophenyl)azepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)azepane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-(3,4,5-Trifluorophenyl)azepane can be compared with other azepane derivatives, such as:

    Azepane: The parent compound without any substituents on the phenyl ring.

    2-(3,4-Difluorophenyl)azepane: A similar compound with two fluorine atoms on the phenyl ring.

    2-(3,5-Difluorophenyl)azepane: Another derivative with fluorine atoms in different positions.

The uniqueness of this compound lies in the presence of three fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)azepane

InChI

InChI=1S/C12H14F3N/c13-9-6-8(7-10(14)12(9)15)11-4-2-1-3-5-16-11/h6-7,11,16H,1-5H2

InChI Key

ZKFHLBLPIHYEHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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